

MHI-148: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MHI-148

Cat. No.: B15555398

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHI-148 is a heptamethine cyanine dye, a class of near-infrared (NIR) fluorescent probes, recognized for its utility in cancer research and diagnostics.^{[1][2]} Its preferential accumulation in malignant cells allows for the specific targeting and imaging of tumors.^{[3][4]} This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for **MHI-148**, along with relevant experimental data and methodologies.

Chemical Structure

MHI-148 is a complex organic molecule with the IUPAC name 1-(5-carboxypentyl)-2-((E)-2-((E)-3-(2-((Z)-1-(5-carboxypentyl)-3,3-dimethylindolin-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-3,3-dimethyl-3H-indol-1-ium bromide.^[5] The molecule consists of two indolenine rings linked by a polymethine chain containing a chlorine-substituted cyclohexene ring. Each indolenine nitrogen is functionalized with a carboxypentyl group.

Table 1: Chemical and Physical Properties of **MHI-148**

Property	Value	Reference
CAS Number	172971-76-5	[5]
Molecular Formula	C42H52BrClN2O4	[5]
Molecular Weight	764.25 g/mol	[5]
SMILES String	<chem>O=C(O)CCCCCN1/C(C(C)(C)C2=C1C=CC=C2)=C\C=C3C(Cl)=C(CCC\3)/C=C/C(C(C)4C)=--INVALID-LINK--C5=C4C=CC=C5.[Br-]</chem>	[5]
Appearance	Dark green solid	[6]

Synthesis of MHI-148

The synthesis of **MHI-148** is a multi-step process involving the preparation of an indolenine precursor followed by a condensation reaction to form the final heptamethine cyanine dye.

Synthesis of Precursor: 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium (Compound 2)

The synthesis begins with the alkylation of 2,3,3-trimethylindolenine with 6-bromohexanoic acid.

Experimental Protocol:

- A mixture of 2,3,3-trimethylindolenine (5.00 g, 31.4 mmol) and 6-bromohexanoic acid (12.3 g, 62.8 mmol) is refluxed in 200 mL of acetonitrile for 12 hours.
- After cooling to room temperature, the acetonitrile is removed under reduced pressure.
- The solid residue is dissolved in 100 mL of dichloromethane in an ice bath.
- The product is precipitated by the addition of 300 mL of diethyl ether.

- The resulting pink crystals are collected by filtration and washed with diethyl ether to yield 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium.[7]

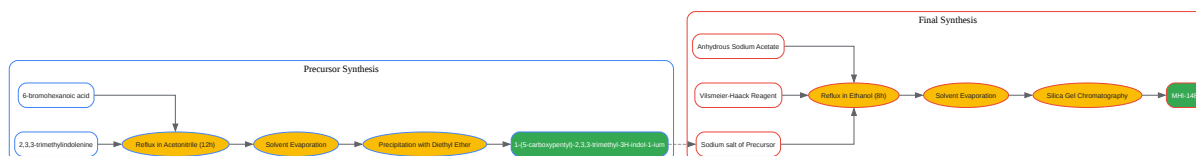
Synthesis of MHI-148 (Compound 3)

The final step involves the condensation of the sodium salt of the precursor with the Vilsmeier-Haack reagent in the presence of anhydrous sodium acetate.

Experimental Protocol:

- To a 50 mL three-neck round-bottom flask, add the sodium salt of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indol-1-ium (0.80 g, 2.26 mmol), Vilsmeier-Haack reagent (0.36 g, 1 mmol), and anhydrous sodium acetate (0.252 g, 3 mmol) in 20 mL of absolute ethanol.
- The mixture is refluxed for 8 hours under an argon atmosphere.
- After cooling to room temperature, the solvent is removed under reduced pressure to yield a brownish-green residue.
- The crude product is washed with a 1:2 mixture of ethyl acetate and petroleum ether.
- Purification is achieved by silica gel column chromatography using a 1:2 mixture of methanol and ethyl acetate as the eluent to afford **MHI-148** as a dark green solid (0.557 g, 85% yield).
[6]

Diagram 1: Synthesis Workflow of **MHI-148**



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **MHI-148**.

Characterization and Quantitative Data

The synthesized **MHI-148** can be characterized using various analytical techniques to confirm its structure and purity.

Table 2: Characterization Data for **MHI-148**

Technique	Data	Reference
¹ H NMR (300 MHz, DMSO-d6)	δ 1.43 (m, 4 H), 1.57 (m, 4 H), δ 1.67 (s, 12 H), 1.77 (m, 4 H), 1.89 (m, 2 H), 2.21 (t, 4 H), 2.73 (t, 4 H), 4.23 (t, 4 H), 6.34 (d, J = 15, 2 H), 7.30 (m, 2 H), 7.46 (m, 4 H), 7.65(d, J = 6, 2 H) 8.28 (d, J = 12, 2 H)	[6]
¹³ C NMR (300 MHz, DMSO-d6)	δ 174.2, 172.3, 148.1, 143.0, 142.1, 141.1, 128.7, 126.2, 125.2, 122.6, 111.6, 101.7, 48.9, 43.7, 33.4, 27.4, 26.8, 25.9, 25.7, 24.1, 21.1, 20.4	[6]
LR-MS (m/z)	calcd: 683.36, found: 683.32	[6]
HPLC Retention Time	32 minutes	[1]
UV-Vis Absorption (in PBS)	λmax: 654 nm	[6]
Fluorescence Emission (in PBS)	λmax: 762 nm	[6]

Key Experimental Protocols

MHI-148 is utilized in various experimental settings to study its interaction with biological systems, particularly in the context of cancer.

Cellular Uptake and Staining

Protocol for Flow Cytometry:

- Prepare a single-cell suspension of splenocytes (1x10⁷ cells) in 1 ml of cold PBS.
- Stain the cells with anti-mouse-Gr-1-FITC and anti-mouse-CD11b-PE antibodies and/or **MHI-148** dye (0.5 μM) at 37°C for 30 minutes.

- Wash the cells with cold PBS and resuspend in cold Hank's Balanced Salt Solution (2.5% FBS).
- Analyze the stained cells using a flow cytometer.[\[1\]](#)

T Cell Proliferation Assay (EdU-based)

Protocol:

- Purify CD8+ T cells from the spleens of naïve mice.
- Culture the purified T cells in plates coated with anti-CD3 and anti-CD28 antibodies.
- Add purified **MHI-148**-positive cells or MDSCs to the T cell cultures and incubate for 2 days.
- Add 5'-ethynyl-2'-deoxyuridine (EdU) solution to a final concentration of 10 μ M and incubate for 2 hours.
- Harvest, fix, and permeabilize the cells.
- Perform the Click-iT reaction and analyze the EdU-stained cells by flow cytometry.[\[1\]](#)

Arginase Activity Assay

Protocol:

- Lyse 1×10^6 **MHI-148** positive cells or MDSCs with lysis buffer.
- Incubate the cell lysate with MnCl_2 and then with L-arginine.
- Stop the reaction with an acid solution mixture.
- Add α -isonitrosopropiophenone and heat the mixture.
- Determine the urea concentration spectrophotometrically by measuring the absorbance at 540 nm.[\[1\]](#)

Nitric Oxide Production Assay

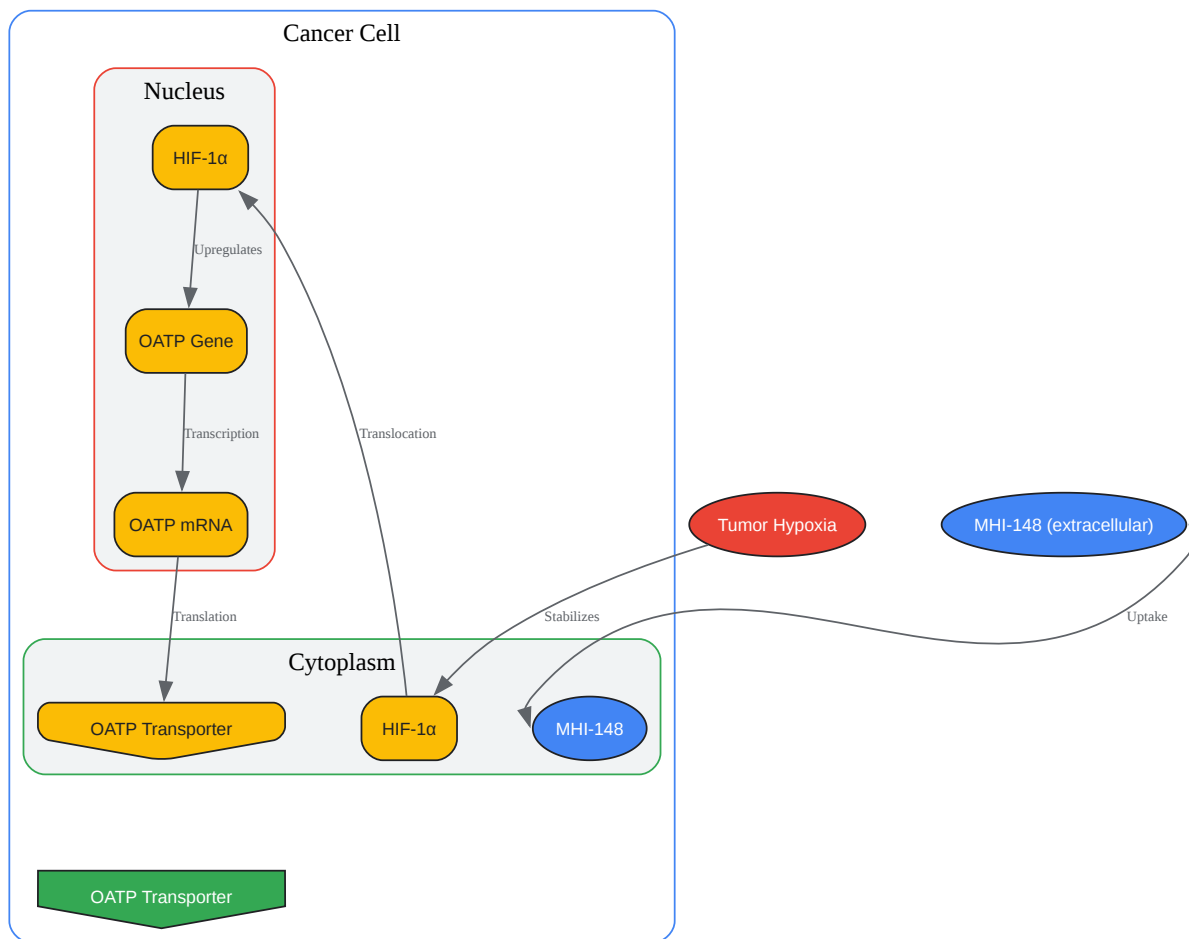
Protocol:

- Incubate 100 µl of culture supernatant with Griess reagents A and B.
- Determine the nitrite concentration by measuring the absorbance at 540 nm and comparing it to a standard curve of sodium nitrite.^[1]

Signaling Pathway of MHI-148 Uptake

The preferential accumulation of **MHI-148** in cancer cells is mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) and Organic Anion-Transporting Polypeptides (OATPs) signaling axis.^{[3][4]} Under hypoxic conditions, common in the tumor microenvironment, HIF-1α is stabilized and translocates to the nucleus, where it upregulates the expression of OATP genes. The OATP transporters on the cell membrane then facilitate the uptake of **MHI-148** into the cancer cells.

Diagram 2: HIF-1α/OATPs Signaling Pathway for **MHI-148** Uptake



[Click to download full resolution via product page](#)

Caption: HIF-1α/OATPs pathway mediating **MHI-148** uptake.

Conclusion

This technical guide provides a detailed resource for researchers and professionals working with the near-infrared dye **MHI-148**. The information on its chemical structure, a comprehensive synthesis protocol, and key experimental methodologies will facilitate its application in cancer research, diagnostics, and the development of novel therapeutic strategies. The elucidation of its uptake mechanism via the HIF-1 α /OATPs signaling pathway further underscores its potential as a targeted agent in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A heptamethine cyanine dye serves as a potential marker for myeloid-derived suppressor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Labeling of Proteins with Near-IR Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heptamethine carbocyanine dye-mediated near-infrared imaging of canine and human cancers through the HIF-1 α /OATPs signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. A cationic near infrared fluorescent agent and ethyl-cinnamate tissue clearing protocol for vascular staining and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-ac6854636.s3.amazonaws.com [pstorage-ac6854636.s3.amazonaws.com]
- To cite this document: BenchChem. [MHI-148: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555398#chemical-structure-and-synthesis-of-mhi-148]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com